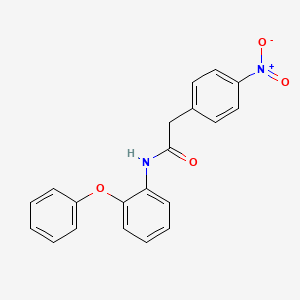
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as DMPP, is a piperazine derivative that has been widely studied for its potential applications in scientific research. DMPP has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Upon binding of this compound to these receptors, a conformational change occurs, leading to the opening of the ion channel and subsequent influx of cations, such as sodium and calcium.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters such as dopamine and norepinephrine, and the modulation of ion channels and second messenger systems. These effects make this compound a valuable tool for studying various biological processes, including synaptic transmission, neuronal excitability, and signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has several advantages as a research tool, including its potency and selectivity for nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are numerous potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, including its use as a tool for studying the role of nicotinic acetylcholine receptors in various physiological and pathological processes, its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and its use as a scaffold for the development of novel drug candidates. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to optimize its pharmacological properties for use in research and clinical settings.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenyl hydrazine with 2-methyl-2-butenal, followed by condensation with 1,4-dibromobutane and subsequent reduction with sodium borohydride. The resulting product is purified through recrystallization to yield pure this compound.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a potent agonist at nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and muscle contraction.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-5-14(2)13-18-9-11-19(12-10-18)17-8-6-7-15(3)16(17)4/h5-8H,9-13H2,1-4H3/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBRCRBNFPJPS-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)


![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)
![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)

